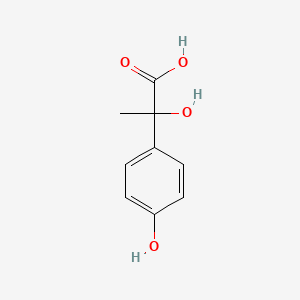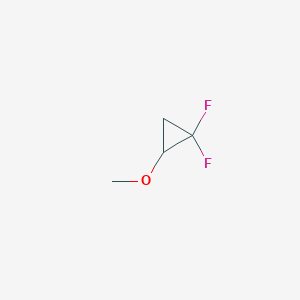
1,1-Difluoro-2-methoxy-cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-2-methoxy-cyclopropane is an organic compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a methoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-2-methoxy-cyclopropane typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of chlorodifluoromethane with a suitable alkene in the presence of a base such as potassium hydroxide (KOH) in a solvent like dioxane. The reaction is often catalyzed by tetraphenylarsonium chloride to improve yields .
Industrial Production Methods
Industrial production of difluorocyclopropane derivatives often involves high-temperature reactions. For instance, the reaction of vinyl trichloride with hydrogen fluoride (HF) at elevated temperatures (180-190°C) in the presence of a chrome catalyst can produce various difluorocyclopropane derivatives .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoro-2-methoxy-cyclopropane can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Ring-Opening Reactions: The strained cyclopropane ring can be opened under certain conditions, leading to the formation of more stable compounds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles can be used to replace the fluorine atoms.
Ring-Opening: Catalysts like palladium or nickel can facilitate the ring-opening reactions, especially under hydrogenolysis conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrogenolysis of this compound over palladium or nickel catalysts can lead to the cleavage of the cyclopropane ring, forming various fluorinated compounds .
Aplicaciones Científicas De Investigación
1,1-Difluoro-2-methoxy-cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological activity.
Mecanismo De Acción
The mechanism of action of 1,1-difluoro-2-methoxy-cyclopropane involves its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Difluoro-2-chloroethane
- 1,1-Difluoro-2-methylcyclopropane
- 1,1-Difluoro-2-phenylcyclopropane
Uniqueness
1,1-Difluoro-2-methoxy-cyclopropane is unique due to the presence of both methoxy and difluoro substituents on the cyclopropane ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
59164-22-6 |
|---|---|
Fórmula molecular |
C4H6F2O |
Peso molecular |
108.09 g/mol |
Nombre IUPAC |
1,1-difluoro-2-methoxycyclopropane |
InChI |
InChI=1S/C4H6F2O/c1-7-3-2-4(3,5)6/h3H,2H2,1H3 |
Clave InChI |
XLRLXCWYRALTOY-UHFFFAOYSA-N |
SMILES canónico |
COC1CC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13795596.png)
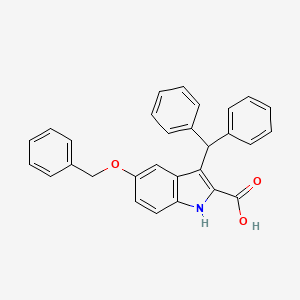
![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)

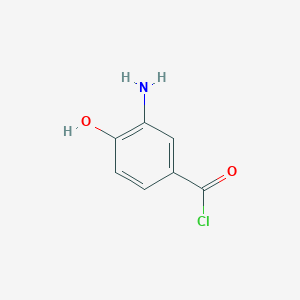
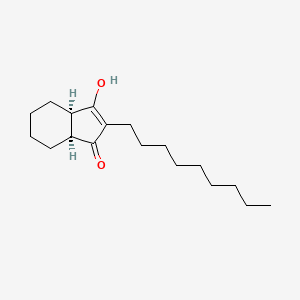

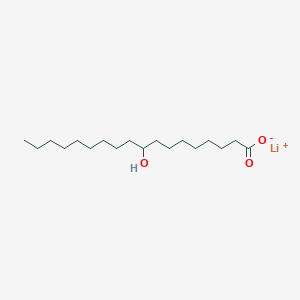
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)

![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
